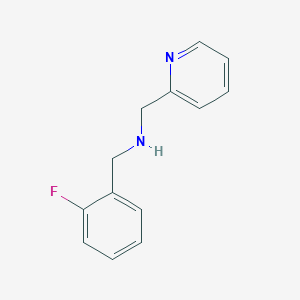

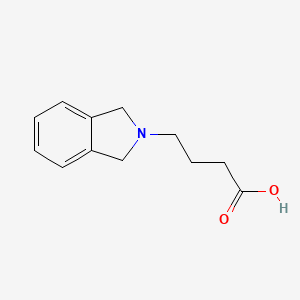

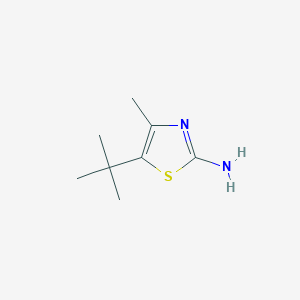

![molecular formula C10H11ClN2O2 B1299365 N-[3-(乙酰氨基)苯基]-2-氯乙酰胺 CAS No. 88342-13-6](/img/structure/B1299365.png)

N-[3-(乙酰氨基)苯基]-2-氯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, N-(phenyl)-2,2-dichloroacetamide and its chloro-substituted derivatives were synthesized and analyzed using Fourier transform infrared (FTIR) and Raman spectra . Another study reported the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through a multi-step process involving acetylation, esterification, and ester interchange, achieving a high total yield of 88.0% . N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized by reacting 4-chlorophenol with N-phenyl dichloroacetamide, with the yield reaching up to 75% under optimized conditions . Improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved by modifying the reduction, acetylation, and ethylation steps, resulting in a high overall yield and purity .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared and Raman spectroscopy were employed to analyze the amide bond parameters and the effect of chlorine substitution in the phenyl group . The molecular structures of the synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide derivatives were identified through IR and MS spectroscopy, supported by elemental analysis . The structure of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was characterized by IR, ^1HNMR, and elemental analysis . Additionally, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined, revealing intermolecular hydrogen bonds and intramolecular interactions .

Chemical Reactions Analysis

The studies provided insights into the chemical reactions involved in the synthesis of acetamide derivatives. The acetylation of N-methylaniline with chloracetyl chloride was catalyzed by triethylamide, followed by esterification and ester interchange to produce the final compound . The reaction of 4-chlorophenol with N-phenyl dichloroacetamide was carried out in tetrahydrofuran (THF) using anhydrous potassium carbonate . The synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were determined through spectroscopic analysis and molecular docking studies. The FTIR and Raman spectra provided information on the vibrational modes and potential energy distribution of the compounds . The IR and MS spectroscopy data helped in assigning characteristic peaks and confirming the molecular structures . The anticancer potential of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was investigated through in silico modeling, targeting the VEGFr receptor . The silylated derivatives of N-(2-hydroxyphenyl)acetamide were studied using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods, revealing their structural features .

科学研究应用

药效学和作用机制

对乙酰氨基酚是一种在结构和功能上与 N-[3-(乙酰氨基)苯基]-2-氯乙酰胺相关的化合物,其药效学和作用机制已得到广泛的研究。它对中枢神经系统的影响、反映其在疼痛和发热管理中的有效性,已被充分记录。了解这些机制可以深入了解结构相似的化合物如何在研究和治疗背景中得到潜在应用。例如,涉及 N-乙酰对苯醌亚胺 (NAPQI) 的代谢途径突出了代谢副产物在药理效应和毒性中的重要性,这可以指导对相关化合物的研究,用于治疗或研究用途 (Marzuillo, Guarino, & Barbi, 2014)。

环境影响和降解

包括对乙酰氨基酚在内的药物化合物的环境持久性和降解是具有水质和生态系统健康影响的关键研究领域。对对乙酰氨基酚环境归宿的研究揭示了其转化为各种中间体的过程,强调了了解相关化合物降解途径的必要性。这些知识可以为开发更可持续的药物提供信息,并有助于环境保护策略 (Hoang Nhat Phong Vo 等,2019)。

毒理学和安全性

对对乙酰氨基酚毒理学特征的研究,包括肝毒性和 NAPQI 等毒性代谢物的形成,为研究相关化合物提供了基础。了解毒性的分子机制,包括氧化应激和线粒体损伤的作用,可以为新药物或化学试剂的安全评估和风险评估提供信息 (Tittarelli 等,2017)。

先进的药物递送和制剂

对乙酰氨基酚的生物制药方面,包括其分类和制剂考虑因素,为相关化合物的先进递送系统开发提供了一个模板。对速释制剂的研究以及赋形剂对药物释放和生物利用度的影响可以指导更有效和更安全的治疗方案的设计 (Kalantzi 等,2006)。

属性

IUPAC Name |

N-(3-acetamidophenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-7(14)12-8-3-2-4-9(5-8)13-10(15)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCXEGVJCMFKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366618 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

CAS RN |

88342-13-6 |

Source

|

| Record name | N-[3-(acetylamino)phenyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

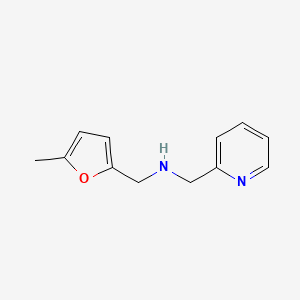

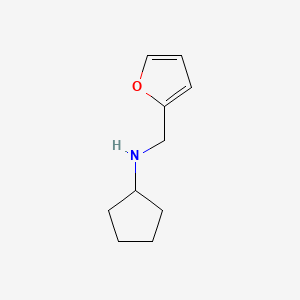

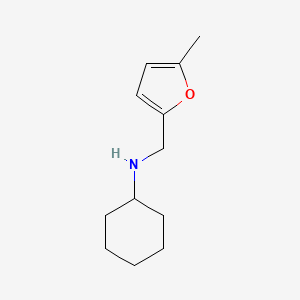

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

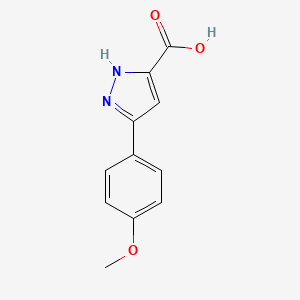

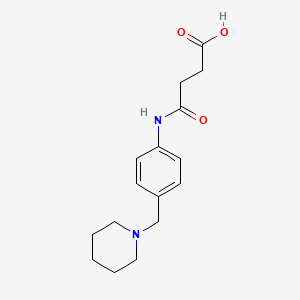

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B1299307.png)